molecular formula C12H26BF4P B15203052 2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate

2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate

Cat. No.: B15203052
M. Wt: 288.12 g/mol
InChI Key: PKGSKBXNPWWZEC-HRNDJLQDSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate typically involves the reaction of 2-buten-1-yl chloride with bis(1,1-dimethylethyl)phosphine in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous solvents such as dichloromethane or toluene

    Base: Triethylamine or sodium hydride

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphine ligand is replaced by other nucleophiles.

    Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.

    Coordination Reactions: The compound can coordinate with transition metals to form complexes used in catalytic processes.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Nucleophiles: Halides, alkoxides

    Catalysts: Palladium, platinum, and other transition metals

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes, which are valuable intermediates in organic synthesis and catalysis .

Scientific Research Applications

2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings).

    Biology: Investigated for its potential role in biochemical assays and as a probe for studying phosphine interactions with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers to form active catalytic species. The phosphine ligand donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylneopentylphosphine: Similar in structure but with a different alkyl group, used in similar catalytic applications.

    Tri-tert-butylphosphine: Another phosphine ligand with three tert-butyl groups, known for its steric bulk and electron-donating properties.

    Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A palladium complex with similar phosphine ligands, used in cross-coupling reactions.

Uniqueness

2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate is unique due to its specific combination of the 2-buten-1-yl group and the bis(1,1-dimethylethyl)phosphine ligand. This combination provides a balance of steric and electronic properties, making it particularly effective in certain catalytic processes where other ligands may not perform as well.

Properties

Molecular Formula

C12H26BF4P

Molecular Weight

288.12 g/mol

IUPAC Name

[(E)-but-2-enyl]-ditert-butylphosphane;hydron;tetrafluoroborate

InChI

InChI=1S/C12H25P.BF4/c1-8-9-10-13(11(2,3)4)12(5,6)7;2-1(3,4)5/h8-9H,10H2,1-7H3;/q;-1/p+1/b9-8+;

InChI Key

PKGSKBXNPWWZEC-HRNDJLQDSA-O

Isomeric SMILES

[H+].[B-](F)(F)(F)F.C/C=C/CP(C(C)(C)C)C(C)(C)C

Canonical SMILES

[H+].[B-](F)(F)(F)F.CC=CCP(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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